molecular formula C16H29NO2 B12609952 2-Cyclohexylprop-1-en-1-yl dipropan-2-ylcarbamate CAS No. 648927-73-5

2-Cyclohexylprop-1-en-1-yl dipropan-2-ylcarbamate

Cat. No.: B12609952
CAS No.: 648927-73-5
M. Wt: 267.41 g/mol
InChI Key: PZCHZPCWFQUXKW-UHFFFAOYSA-N
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Description

2-Cyclohexylprop-1-en-1-yl dipropan-2-ylcarbamate is a chemical compound with a unique structure that combines a cyclohexyl group with a prop-1-en-1-yl group and a dipropan-2-ylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexylprop-1-en-1-yl dipropan-2-ylcarbamate typically involves the reaction of cyclohexylprop-1-en-1-yl with dipropan-2-ylcarbamate under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. For example, the use of acids like HNO3 and oxidizing agents like (NH4)2S2O8 can be employed to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexylprop-1-en-1-yl dipropan-2-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexylprop-1-en-1-yl derivatives, while reduction may produce cyclohexylprop-1-en-1-yl alcohols .

Scientific Research Applications

2-Cyclohexylprop-1-en-1-yl dipropan-2-ylcarbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Cyclohexylprop-1-en-1-yl dipropan-2-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Cyclohexylprop-1-en-1-yl dipropan-2-ylcarbamate include:

  • Cyclohexylprop-1-en-1-yl derivatives
  • Dipropan-2-ylcarbamate derivatives
  • Other carbamate compounds with similar structural features

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

648927-73-5

Molecular Formula

C16H29NO2

Molecular Weight

267.41 g/mol

IUPAC Name

2-cyclohexylprop-1-enyl N,N-di(propan-2-yl)carbamate

InChI

InChI=1S/C16H29NO2/c1-12(2)17(13(3)4)16(18)19-11-14(5)15-9-7-6-8-10-15/h11-13,15H,6-10H2,1-5H3

InChI Key

PZCHZPCWFQUXKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)OC=C(C)C1CCCCC1

Origin of Product

United States

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